molecular formula C21H29NO5S B7580289 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B7580289
M. Wt: 407.5 g/mol
InChI Key: RTESATFXSOAFHL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple methoxy groups, a sulfonamide group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the phenyl ethyl intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate ethylating agent under acidic or basic conditions.

    Methoxylation and methylation: The intermediate is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups.

    Sulfonamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5S/c1-14(2)17-13-21(20(27-6)11-15(17)3)28(23,24)22-10-9-16-7-8-18(25-4)19(12-16)26-5/h7-8,11-14,22H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTESATFXSOAFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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